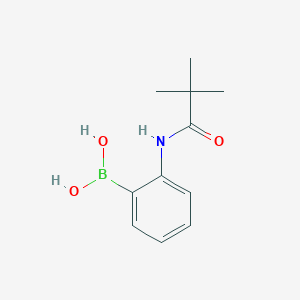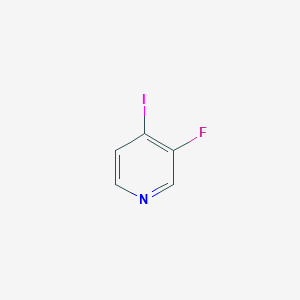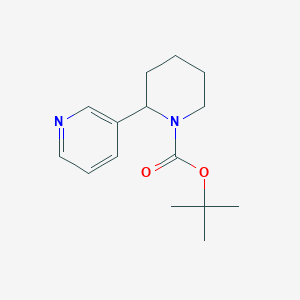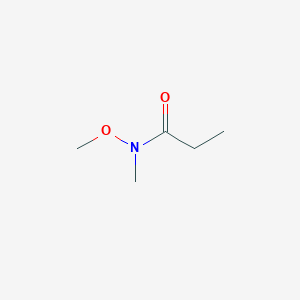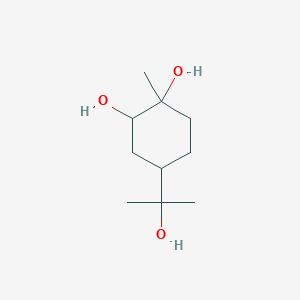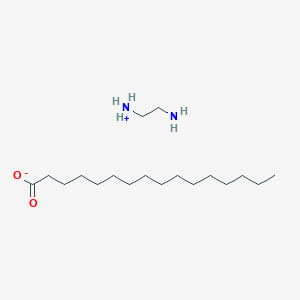
(2-Aminoethyl)ammonium palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)ammonium palmitate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that is synthesized by reacting palmitic acid with 2-aminoethanol. The resulting compound has a unique structure that allows it to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is not fully understood. However, it is believed that the cationic nature of the compound allows it to interact with negatively charged molecules, such as DNA and cell membranes. This interaction can lead to the disruption of the cell membrane and the release of cellular contents, resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, making it effective against a range of bacteria and fungi. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate in lab experiments is its ability to form stable complexes with DNA, making it an effective gene delivery agent. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics. However, one of the limitations of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is its potential toxicity, as it can disrupt cell membranes and lead to cell death.
Direcciones Futuras
There are several future directions for the research on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. One potential direction is the development of new gene delivery agents that are based on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. Additionally, further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential applications in the treatment of oxidative stress-related diseases. Finally, more research is needed to determine the toxicity of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential impact on human health.
Métodos De Síntesis
((2-Aminoethyl)ammonium palmitate)ammonium palmitate is synthesized by reacting palmitic acid with 2-aminoethanol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction results in the formation of a white crystalline compound that is soluble in water. The yield of the reaction is dependent on the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.
Aplicaciones Científicas De Investigación
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been used in various scientific research applications. It has been found to be effective in gene delivery, as it can form stable complexes with DNA. The cationic nature of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate allows it to interact with the negatively charged DNA, forming a stable complex that can be delivered to cells. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Propiedades
Número CAS |
100021-79-2 |
|---|---|
Nombre del producto |
(2-Aminoethyl)ammonium palmitate |
Fórmula molecular |
C18H40N2O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2-aminoethylazanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
Clave InChI |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
Otros números CAS |
100021-79-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
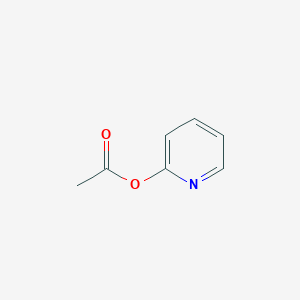
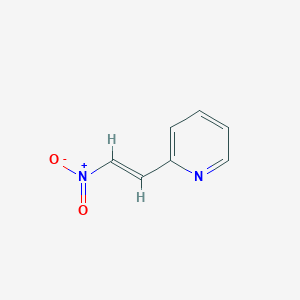
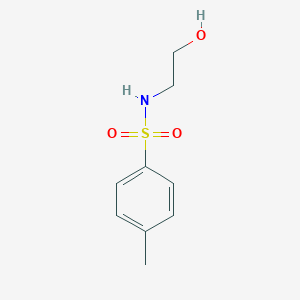
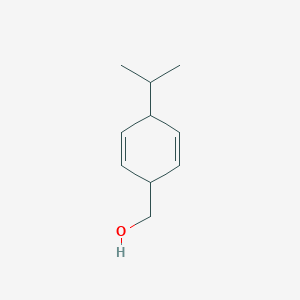
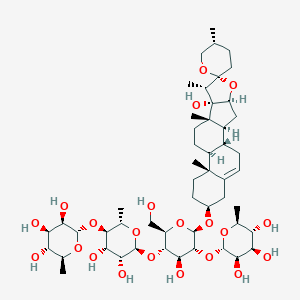
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
